molecular formula C6H6FN3O2 B165423 (2-Fluoro-4-nitrophenyl)hydrazine CAS No. 127350-92-9

(2-Fluoro-4-nitrophenyl)hydrazine

Cat. No. B165423
Key on ui cas rn: 127350-92-9
M. Wt: 171.13 g/mol
InChI Key: HPCGUKRKBLHYJV-UHFFFAOYSA-N
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Patent
US05262390

Procedure details

To a solution of 20.0 g (0.126 mole) of 3,4-difluoronitrobenzene in 50 mL of isopropyl alcohol was slowly added a solution of 4.04 g (0.126 mole) of hydrazine in 20 mL of isopropyl alcohol, causing the reaction mixture to become orange. Upon completion of addition, the reaction mixture was heated at reflux for 30 minutes. A yellow solid, m.p. 137°-139° C., was filtered from the reaction mixture. The NMR spectrum of this solid was consistent with 2-fluoro-4-nitrophenylhydrazine. This product was used in Step B without being fully dried, assuming a 100% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH2:12][NH2:13]>C(O)(C)C>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[NH:12][NH2:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
4.04 g
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
A yellow solid, m.p. 137°-139° C., was filtered from the reaction mixture
CUSTOM
Type
CUSTOM
Details
without being fully dried

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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